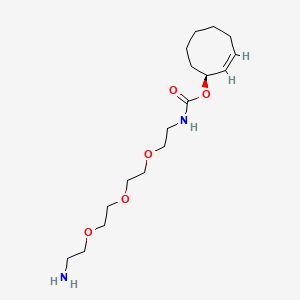

(S)-Tco-peg3-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32N2O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15,18H2,(H,19,20)/b6-4+/t16-/m1/s1 |

InChI Key |

XVICSQMDNBTGBB-MQDFFIGUSA-N |

Isomeric SMILES |

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCN |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

what is (S)-Tco-peg3-NH2

An In-depth Technical Guide to (S)-Tco-peg3-NH2 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule at the forefront of bioconjugation and chemical biology. It features a strained trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a primary amine group. This unique combination of functional groups makes it an invaluable tool for the precise and efficient labeling and modification of biomolecules.

The primary application of this compound lies in its ability to participate in bioorthogonal "click chemistry," specifically the inverse-electron demand Diels-Alder (iEDDA) reaction. The highly strained double bond of the TCO ring reacts with exceptional speed and selectivity with a tetrazine partner, forming a stable covalent bond in complex biological environments without interfering with native biochemical processes. This reaction's biocompatibility and rapid kinetics have made it a cornerstone of modern bioconjugation techniques.

The primary amine group on this compound provides a versatile handle for conjugation to a wide range of biomolecules, including proteins, peptides, and small molecules that possess a carboxylic acid or an activated ester functionality. The PEG3 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance during conjugation.

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is characterized by its distinct functional components: the (S)-configured trans-cyclooctene for click chemistry, a PEG3 spacer for improved solubility and reduced steric hindrance, and a primary amine for conjugation.

| Property | Value |

| Molecular Formula | C₁₇H₃₂N₂O₅ |

| Molecular Weight | 344.45 g/mol |

| IUPAC Name | [(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

| Appearance | Colorless to slightly yellow oil |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |

| Storage | Store at -20°C, desiccated and protected from light |

Reaction Kinetics and Stability

The utility of this compound is largely defined by the kinetics of the TCO-tetrazine ligation and the stability of the TCO moiety.

Reaction Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning several orders of magnitude depending on the specific TCO and tetrazine derivatives.[3][4]

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |

| TCO | Methyl-substituted tetrazine | ~1,000 | Aqueous Media |

| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| Strained TCOs (e.g., s-TCO) | 3,6-dipyridyl-s-tetrazine | up to 3,300,000 | Aqueous Media |

Note: The reactivity of this compound will be within the range of values presented for TCO derivatives, with minor variations due to the PEG3 linker and stereochemistry.

Stability: The high ring strain that confers reactivity to the TCO group also makes it susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer. The stability of TCO-containing molecules is influenced by several factors:

-

Thiols: The presence of thiols, such as dithiothreitol (DTT), can promote the isomerization of TCO to CCO.

-

Metals: Certain metals can also catalyze the isomerization of the TCO ring.

-

Storage: For long-term stability, this compound should be stored at -20°C or below, desiccated, and protected from light. Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at low temperatures. Due to the potential for isomerization, long-term storage of TCO compounds is generally not recommended.

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

-

Conjugation of this compound to a target molecule: This is commonly achieved by forming an amide bond between the primary amine of the linker and a carboxylic acid on the target molecule using EDC/NHS chemistry.

-

TCO-tetrazine click reaction: The resulting TCO-functionalized molecule is then reacted with a tetrazine-modified molecule of interest.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus) with this compound.

Materials:

-

Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).

-

Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents:

-

Immediately after activation, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions of EDC with the amine group of this compound.

-

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

-

Add a 20-100 fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the TCO-labeled Protein:

-

Purify the TCO-labeled protein from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF or ESI-MS to detect the mass shift corresponding to the attached linker. Purity can be assessed by SDS-PAGE and HPLC.

-

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction of a TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

-

TCO-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-functionalized molecule

-

DMSO or DMF for dissolving the tetrazine reagent

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF (e.g., 1-10 mM).

-

-

Click Reaction:

-

To the solution of the TCO-labeled protein, add the tetrazine stock solution to achieve a final molar ratio of 1:1 to 1:5 (TCO-protein:tetrazine). A slight excess of the tetrazine reagent can help drive the reaction to completion.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

For many applications, the reaction is highly efficient and clean, and no further purification is needed.

-

If necessary, remove excess tetrazine reagent by using a desalting column or SEC.

-

-

Analysis:

-

Confirm the final conjugate by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (disappearance of the tetrazine absorbance), and mass spectrometry.

-

Applications and Visualizations

This compound is a versatile tool with broad applications in chemical biology and drug development.

Protein-Protein Interaction Studies

Cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping interaction interfaces. This compound can be used to functionalize a "bait" protein through its carboxyl groups. This TCO-labeled bait protein can then be introduced into a cellular lysate or a purified protein mixture. After allowing for protein complexes to form, a membrane-permeable, tetrazine-functionalized cross-linker can be added to capture interacting "prey" proteins. Subsequent purification of the cross-linked complexes and analysis by mass spectrometry can identify the interacting partners.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

(S)-Tco-peg3-NH2: A Technical Guide for Researchers and Drug Development Professionals

(S)-Tco-peg3-NH2 is a heterobifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic development. This guide provides an in-depth overview of its structure, properties, and applications, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Core Structure and Properties

This compound integrates a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a primary amine (-NH2) functional group. This unique architecture enables its pivotal role in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules. This "click chemistry" reaction is characterized by its exceptional speed and selectivity, allowing for the efficient formation of stable covalent bonds in complex biological environments without the need for cytotoxic catalysts.

The primary amine group serves as a versatile handle for conjugation to various biomolecules and surfaces, often through reactions with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents. The PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and can minimize non-specific interactions of the resulting conjugate.

Physicochemical Properties

Quantitative data for this compound has been compiled from various sources. It is important to note that slight variations in reported molecular weights and formulas may exist between different commercial suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C17H32N2O5 | [1][2] |

| Molecular Weight | 344.45 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow oil | |

| Purity | >95% (typically analyzed by HPLC) | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, Acetonitrile | |

| Storage Conditions | -20°C, desiccated, protected from light |

Reactive Properties and Kinetics

The hallmark of this compound is the reactivity of its TCO group with tetrazines. This iEDDA reaction is one of the fastest bioorthogonal reactions known. The rate of this reaction is quantified by the second-order rate constant (k₂), which can vary depending on the specific tetrazine derivative and reaction conditions.

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| TCO and 3,6-di(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |

| TCO and Methyl-substituted tetrazine | ~1000 | Aqueous Media |

| TCO and Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| Conformationally strained TCO and 3,6-bisalkyl-tetrazine | 420 ± 49 | Acetonitrile |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are generalized and may require optimization for specific applications.

Protocol for Antibody Conjugation with this compound via NHS Ester Chemistry

This two-step protocol first involves the modification of a payload (e.g., a drug or fluorophore) containing a carboxylic acid with an NHS ester, followed by conjugation to the amine group of this compound, and subsequent conjugation of the TCO-modified payload to a tetrazine-labeled antibody. A more direct approach involves reacting the amine on this compound with an NHS-ester functionalized payload.

Materials:

-

Payload with a carboxylic acid group

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Tetrazine-functionalized antibody

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

Step 1: Activation of Payload with NHS Ester

-

Dissolve the payload containing a carboxylic acid in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

Step 2: Conjugation of NHS-activated Payload to this compound

-

To the solution of the NHS-activated payload, add 1.0 equivalent of this compound.

-

Stir the reaction at room temperature for 2-4 hours.

-

Purify the TCO-functionalized payload by HPLC.

Step 3: Conjugation to Tetrazine-labeled Antibody

-

Prepare the tetrazine-labeled antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

-

Add the purified TCO-functionalized payload to the antibody solution. A 5- to 20-fold molar excess of the TCO-payload is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or 37°C.

-

The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

Purify the final antibody-drug conjugate using a spin desalting column or size-exclusion chromatography to remove excess, unreacted TCO-payload.

General Protocol for Labeling Primary Amines on a Protein

This protocol describes the direct conjugation of this compound to a protein through the formation of an amide bond with a carboxyl group on the protein, activated with EDC.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)

-

Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching solution (e.g., hydroxylamine)

-

Spin desalting column

Procedure:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Add a 20- to 50-fold molar excess of this compound to the protein solution.

-

Add EDC (and Sulfo-NHS, if used) to the reaction mixture. A 10-fold molar excess of EDC over the amine linker is a typical starting point.

-

Incubate the reaction for 2 hours at room temperature.

-

Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.

-

Remove excess reagents and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

Applications and Workflows

The unique properties of this compound make it a valuable tool in various advanced biomedical applications.

Pre-targeted Radioimmunotherapy (PRIT)

PRIT is a multi-step strategy designed to improve the therapeutic index of radiopharmaceuticals. This compound can be used to link a targeting moiety (e.g., an antibody) to the TCO group, which is then administered to the patient. After the antibody has accumulated at the tumor site and cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" with the TCO-modified antibody at the tumor, delivering a high dose of radiation specifically to the cancer cells.

Caption: Pre-targeted Radioimmunotherapy (PRIT) Workflow.

Antibody-Drug Conjugate (ADC) Development

This compound is instrumental in the synthesis of site-specific ADCs. By incorporating the TCO moiety onto a cytotoxic drug via the amine group, and having a tetrazine-modified antibody, a homogenous ADC with a defined drug-to-antibody ratio (DAR) can be produced. This enhances the therapeutic window by improving efficacy and reducing toxicity.

Targeting the HER2 Signaling Pathway in Cancer Therapy

In HER2-positive cancers, the HER2 receptor is overexpressed, leading to uncontrolled cell proliferation and survival.[3] Antibodies targeting HER2, such as Trastuzumab, can be conjugated with cytotoxic payloads using this compound. This creates a HER2-targeted ADC that can selectively deliver the payload to cancer cells, thereby inhibiting downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways and inducing apoptosis.

References

(S)-Tco-peg3-NH2: A Technical Guide to its Mechanism of Action in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tco-peg3-NH2 is a heterobifunctional linker that has become an important tool in the field of bioorthogonal chemistry, particularly for applications in drug delivery, molecular imaging, and diagnostics.[1][2] Its utility lies in its ability to participate in highly rapid and specific "click chemistry" reactions within complex biological environments.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the key chemical processes and workflows.

The structure of this compound consists of three key components: a strained trans-cyclooctene (TCO) moiety, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a primary amine (NH2) functional group.[] The TCO group is the bioorthogonal reactive handle, the PEG3 spacer enhances aqueous solubility and reduces steric hindrance, and the primary amine allows for covalent attachment to biomolecules or surfaces.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary mechanism of action of this compound is its participation in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a 1,2,4,5-tetrazine (Tz) derivative. This reaction is renowned for its exceptional speed, selectivity, and biocompatibility, making it one of the fastest bioorthogonal reactions currently available.

The reaction proceeds through a two-step cascade:

-

[4+2] Cycloaddition: The first, and rate-determining, step is a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained, electron-rich trans-cyclooctene (the dienophile). The high ring strain of the TCO moiety is a key driver for the rapid rate of this reaction. This cycloaddition forms a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is thermodynamically favorable and drives the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.

A key advantage of this reaction is its bioorthogonal nature; neither the TCO nor the tetrazine moiety reacts with endogenous functional groups found in biological systems, ensuring high specificity. Furthermore, the reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.

Figure 1: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data: Reaction Kinetics

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| trans-Cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |

| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media |

| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 420 ± 49 | Acetonitrile |

| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |

| axTCO-PEG₄ | 4-substituted 3-(3-fluorophenyl)-Tz | 20,000 - 130,000 | DPBS |

Table 1: A summary of reported second-order rate constants for various TCO-tetrazine reactions, providing an expected range of reactivity for this compound.

Experimental Protocols

The use of this compound typically involves a two-stage process: first, the conjugation of the linker to a biomolecule of interest via its primary amine, and second, the bioorthogonal ligation of the TCO-functionalized biomolecule with a tetrazine-modified partner.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the labeling of a protein with this compound by targeting its carboxylic acid residues (e.g., aspartic acid, glutamic acid, or the C-terminus) using carbodiimide chemistry.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0).

-

This compound.

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

N-hydroxysuccinimide (NHS).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Desalting columns for purification.

Procedure:

-

Protein Preparation: Dissolve the protein of interest in MES buffer (pH 6.0) to a concentration of 1-5 mg/mL.

-

Linker Preparation: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to create concentrated stock solutions (e.g., 10-100 mM).

-

Activation of Carboxyl Groups: Add a 50- to 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted linker and byproducts using a desalting column, dialyzing against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry.

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol outlines the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or another protein).

Materials:

-

Purified TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Tetrazine-functionalized molecule.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-molecule is a good starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (typically pink/red with an absorbance maximum between 510-550 nm).

-

Analysis and Purification: Analyze the reaction product using SDS-PAGE to observe the formation of the conjugate (indicated by a band shift). If necessary, purify the final conjugate from any unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Figure 2: General experimental workflow for using this compound.

Conclusion

This compound is a versatile and powerful reagent for bioorthogonal chemistry. Its mechanism of action, centered on the rapid and specific inverse-electron-demand Diels-Alder reaction with tetrazines, enables the efficient labeling and conjugation of biomolecules in complex environments. The quantitative data underscore the high reaction rates, and the provided protocols offer a framework for the practical application of this technology. For researchers, scientists, and drug development professionals, this compound represents a key enabling tool for advancing molecular imaging, targeted therapeutics, and diagnostics.

References

(S)-Tco-peg3-NH2 for Bioorthogonal Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-Tco-peg3-NH2, a key reagent in the field of bioorthogonal chemistry. We will delve into its core principles, quantitative performance, and practical applications, offering detailed experimental protocols and visual workflows to empower your research and development endeavors.

Introduction to this compound and Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst.[1]

This compound is a heterobifunctional linker that incorporates a strained (S)-TCO moiety, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a primary amine (-NH2) functional group.

-

The (S)-TCO group is the reactive handle for the bioorthogonal ligation with a tetrazine-modified molecule. The inherent ring strain of the trans-cyclooctene is the driving force for the rapid and specific reaction.[1]

-

The PEG3 spacer enhances the aqueous solubility of the molecule, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.

-

The primary amine (-NH2) provides a versatile point of attachment for conjugation to a wide range of biomolecules, such as proteins, antibodies, or other molecules of interest, typically through amide bond formation with activated esters (e.g., NHS esters) or carboxylic acids.

Quantitative Data Presentation: Reaction Kinetics

The hallmark of the TCO-tetrazine ligation is its extraordinary speed. The second-order rate constants (k₂) are among the highest reported for any bioorthogonal reaction, enabling efficient labeling at low concentrations. The reactivity is influenced by the specific structures of both the TCO and the tetrazine, as well as the solvent system.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| trans-Cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |

| trans-Cyclooctene (TCO) | Methyl-substituted tetrazine | ~1000 | Aqueous Media |

| trans-Cyclooctene (TCO) | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 420 ± 49 | Acetonitrile |

| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS |

| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |

| axTCO-PEG₄ | 4-substituted aryltetrazines | ~20,000 to 130,000 | DPBS |

| axTCO-PEG₄ | 5-substituted aryltetrazines | ~70,000 to 110,000 | DPBS |

| axTCO-PEG₄ | 6-substituted aryltetrazines | ~25,000 to 80,000 | DPBS |

Note: The reactivity of this compound will be in a similar range to the TCO derivatives listed above, with minor variations due to the PEG3-NH2 linker. The specific stereochemistry of the (S)-isomer can influence the reaction rate.

Mandatory Visualizations

Reaction Mechanism

Caption: The IEDDA reaction between TCO and tetrazine proceeds via a cycloaddition followed by a retro-Diels-Alder reaction.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Caption: A two-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Pre-targeting Workflow for In Vivo Imaging

Caption: Pre-targeting strategy separates antibody targeting and imaging probe administration for improved signal-to-noise.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound via NHS Ester Chemistry

This protocol describes the modification of a protein with this compound by first converting the amine to an NHS ester, which then reacts with primary amines (e.g., lysine residues) on the protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or a similar NHS ester activation reagent

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns or dialysis equipment for purification

Procedure:

-

Preparation of (S)-Tco-peg3-NHS ester:

-

In a microcentrifuge tube, dissolve this compound and a slight molar excess of DSC in anhydrous DMSO to a final concentration of 10 mM.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the (S)-Tco-peg3-NHS ester. This solution should be used immediately.

-

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the freshly prepared (S)-Tco-peg3-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

-

Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted TCO linker and quenching reagents using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization and Storage:

-

Confirm successful labeling by mass spectrometry (expecting a mass shift corresponding to the addition of the TCO-peg3 moiety).

-

The TCO-labeled protein can be used immediately for the tetrazine ligation or stored at 4°C for short-term use or -80°C for long-term storage.

-

Protocol 2: Bioorthogonal Ligation of a TCO-labeled Protein with a Tetrazine-Fluorophore

This protocol details the reaction between the TCO-modified protein (from Protocol 1) and a tetrazine-conjugated fluorophore.

Materials:

-

TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-fluorophore conjugate (dissolved in DMSO or an aqueous buffer)

-

SDS-PAGE analysis equipment

-

Fluorescence imaging system (e.g., gel imager or fluorescence plate reader)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-labeled protein at a desired concentration (e.g., 1 mg/mL) in the reaction buffer.

-

Prepare a stock solution of the tetrazine-fluorophore in DMSO (e.g., 10 mM) and then dilute it to a working concentration in the reaction buffer.

-

-

Ligation Reaction:

-

Add a 1.5- to 5-fold molar excess of the tetrazine-fluorophore to the TCO-labeled protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can often be visually monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Analysis of Conjugation:

-

Analyze the reaction mixture by SDS-PAGE. Successful conjugation will result in a fluorescently labeled protein band when visualized under the appropriate excitation and emission wavelengths. A shift in the molecular weight may also be observable depending on the size of the fluorophore.

-

-

Purification (Optional):

-

If necessary, remove the excess, unreacted tetrazine-fluorophore using a desalting spin column or size-exclusion chromatography. This is particularly important for applications requiring a pure, labeled protein.

-

Applications in Research and Drug Development

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by the TCO-tetrazine reaction is ideal for constructing ADCs, where a potent drug is attached to a tumor-targeting antibody.

-

Live-Cell Imaging: The bioorthogonal nature of the reaction allows for the specific labeling of biomolecules on or within living cells for fluorescence microscopy.

-

In Vivo Pre-targeting: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site. Subsequently, a tetrazine-labeled imaging or therapeutic agent is administered, which rapidly "clicks" to the antibody at the target, improving the signal-to-background ratio and reducing off-target toxicity.

-

PROTACs and Molecular Glues: The formation of well-defined molecular assemblies is enabled by the TCO-tetrazine ligation, facilitating the development of novel therapeutic modalities.

-

Surface Immobilization and Hydrogel Formation: The robust and specific nature of this chemistry is also utilized in materials science for creating functionalized surfaces and biocompatible hydrogels.

Conclusion

This compound is a powerful and versatile tool for bioorthogonal labeling. Its combination of a highly reactive TCO moiety, a solubilizing PEG spacer, and a functionalizable amine handle makes it an invaluable reagent for researchers, scientists, and drug development professionals. The exceptionally fast and specific TCO-tetrazine ligation enables the precise construction of complex bioconjugates for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics.

References

The Pivotal Role of trans-Cyclooctene (TCO) in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the forefront of this revolution is the trans-cyclooctene (TCO) group and its exceptionally rapid and specific reaction with tetrazines. This technical guide provides a comprehensive overview of the TCO group's central role in click chemistry, with a focus on its application in bioconjugation, drug development, and in vivo imaging.

Core Principles of TCO-Tetrazine Ligation

The utility of TCO in bioorthogonal chemistry is primarily defined by its reaction with 1,2,4,5-tetrazines, a transformation known as the TCO-tetrazine ligation. This reaction is a cornerstone of click chemistry due to its remarkable features:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching as high as 10⁷ M⁻¹s⁻¹.[1] This extraordinary speed allows for efficient labeling and conjugation at the low concentrations typically found in biological systems.[2]

-

Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper, which is a requirement for some other click chemistry reactions.[2][3]

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic, meaning they do not react with naturally occurring functional groups in biomolecules such as amines, thiols, or carboxylates.[2] This ensures that the conjugation is highly specific and minimizes off-target reactions.

-

Stability and Irreversibility: The resulting dihydropyridazine bond formed is stable and the reaction is irreversible, ensuring a permanent linkage.

The reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.

Quantitative Analysis of TCO Derivatives

The reactivity of the TCO group can be finely tuned by modifying its chemical structure. Various TCO derivatives have been developed to enhance reaction kinetics, stability, and solubility. The table below summarizes the second-order rate constants for the reaction of several common TCO derivatives with a standard tetrazine partner, 3,6-di-(2-pyridyl)-s-tetrazine.

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features |

| trans-Cyclooctene | TCO | ~2,000 | The foundational TCO structure. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000 | Increased reactivity due to steric effects. |

| Dioxolane-fused trans-cyclooctene | d-TCO | 366,000 (± 15,000) | High reactivity and enhanced stability. |

| Cyclopropane-fused trans-cyclooctene | s-TCO | 3,300,000 (± 40,000) | Currently the fastest TCO derivative, though with some stability trade-offs. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of TCO-tetrazine chemistry. Below are protocols for two key experimental procedures.

Protocol 1: TCO-Labeling of Proteins via NHS Ester Chemistry

This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEG-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Protein Preparation: Buffer exchange the protein into a phosphate reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.

-

TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of the TCO-PEG-NHS ester in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column. The TCO-labeled protein is now ready for reaction with a tetrazine-functionalized molecule.

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-containing protein solution. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is recommended.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

-

Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Visualizing Key Processes in TCO Click Chemistry

Diagrams are provided below to illustrate the fundamental mechanism and a key application of TCO-tetrazine chemistry.

Advanced Applications in Drug Development: The "Click-to-Release" Strategy

Beyond simple bioconjugation, TCO-tetrazine chemistry has enabled the development of innovative "click-to-release" systems for targeted drug delivery. In this approach, a therapeutic agent is "caged" with a TCO moiety, rendering it inactive. Upon reaction with a tetrazine delivered to a specific target site, the TCO linker is cleaved, releasing the active drug precisely where it is needed. This strategy holds immense promise for increasing the therapeutic index of potent drugs by minimizing off-target toxicity.

References

The Pivotal Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, safety, and pharmacokinetic profile of the resulting biomolecule. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) have become a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the benefits and applications of the short, discrete PEG3 linker in bioconjugation. Comprising three ethylene glycol units, the PEG3 linker offers a unique and advantageous balance of hydrophilicity, flexibility, and a defined length, making it a versatile tool in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Advantages of the PEG3 Linker

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain and the discrete length of the PEG3 moiety.

-

Enhanced Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the linker and the conjugated payload. This increased water solubility is particularly crucial for hydrophobic cytotoxic drugs used in ADCs, as it helps to prevent aggregation, which can lead to rapid clearance from circulation and reduced efficacy.[1][2][3] The hydrophilicity of PEG linkers is a key strategy to mask the inherent hydrophobicity of many potent payloads.[4][5]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG3 linker can contribute to a longer circulation half-life of the bioconjugate. By increasing the hydrodynamic radius and shielding the payload from enzymatic degradation and renal clearance, PEGylation can lead to improved drug exposure at the target site. Studies have shown that increasing PEG length generally leads to decreased clearance rates of ADCs.

-

Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and peptides. The flexible PEG3 chain can mask potential epitopes on the linker and payload, lowering the risk of an immune response against the bioconjugate.

-

Precise Spatial Control: The defined, discrete length of the PEG3 linker provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and an E3 ligase optimally to facilitate the formation of a productive ternary complex for subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

-

Biocompatibility and Low Toxicity: PEG is widely recognized for its biocompatibility and low toxicity, making it a suitable component for therapeutic agents.

Quantitative Impact of PEG Linkers in Bioconjugation

The decision to incorporate a PEG linker is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including short PEG chains like PEG3, on various parameters of bioconjugates.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE (DAR 8) |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE (DAR 8) |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE (DAR 8) |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE (DAR 8) |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE (DAR 8) |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE (DAR 8) |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |

| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |

| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes |

| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG |

| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG |

| Data from a study on affibody-drug conjugates. |

| Linker | Target Cell Line | IC50 (nM) |

| Pro-PEG3-BA | H3122 | 156 |

| Gly-PEG3-BA | H3122 | 840 |

| Pro-BA (Linker-free) | H3122 | 34 |

| Gly-BA (Linker-free) | H3122 | 69 |

| Data from a study on PROTACs targeting EML4-ALK in H3122 non-small cell lung cancer cells. BA refers to a Brigatinib analog. |

Applications of the PEG3 Linker

The versatile properties of the PEG3 linker have led to its widespread adoption in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The inclusion of a PEG3 linker can:

-

Improve the solubility and reduce aggregation of ADCs , especially those with hydrophobic payloads, leading to more homogeneous and stable formulations.

-

Enhance the pharmacokinetic profile , resulting in a longer half-life and increased drug exposure at the tumor site.

-

Enable higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. A PEG3 linker in a PROTAC can:

-

Provide the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Enhance the solubility and cell permeability of the PROTAC molecule, which is crucial for its biological activity.

Caption: Mechanism of action of a PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG3 linkers in bioconjugation. Below are representative protocols for key experiments.

Protocol 1: Conjugation of a PEG3-NHS Ester to an Antibody

This protocol describes the conjugation of an amine-reactive PEG3 linker to the lysine residues of an antibody.

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

Amine-reactive PEG3-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.

-

PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a calculated molar excess (typically 10- to 20-fold) of the PEG3-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted PEG3 linker and quenching reagents by size-exclusion chromatography (desalting column) or dialysis against PBS.

-

Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, or mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a PEG3 Linker

This protocol outlines the "click chemistry" conjugation of an azide-functionalized biomolecule to an alkyne-functionalized PEG3 linker.

Materials:

-

Azide-functionalized biomolecule (e.g., protein)

-

Alkyne-PEG3-modifier

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC or affinity chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Azide-biomolecule in an appropriate buffer.

-

Alkyne-PEG3-modifier in DMSO or water.

-

CuSO₄ in water (e.g., 20 mM).

-

Ligand (e.g., THPTA) in water (e.g., 100 mM).

-

Sodium ascorbate in water (e.g., 300 mM, prepare fresh).

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized biomolecule and a molar excess of the alkyne-PEG3-modifier in the reaction buffer.

-

Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. For THPTA, a 1:2 molar ratio of Cu:ligand is often used.

-

Initiate the Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if using fluorescently tagged molecules.

-

Purification: Purify the PEG3-conjugated biomolecule to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography or affinity chromatography.

-

Analysis: Characterize the final conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Caption: General experimental workflow for bioconjugation using a PEG3 linker.

Conclusion

The discrete PEG3 linker represents a powerful and versatile tool in the field of bioconjugation. Its unique combination of hydrophilicity, biocompatibility, and defined length allows for the precise engineering of complex biomolecules with improved therapeutic properties. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide optimal spatial control makes it an invaluable component in the design of next-generation therapeutics, including ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 linker in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like PEG3 will be crucial in developing safer and more effective targeted therapies.

References

An In-depth Technical Guide to the Reactivity of (S)-Tco-peg3-NH2 with Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (S)-Tco-peg3-NH2 with tetrazine, a cornerstone of bioorthogonal chemistry. This reaction, characterized by its exceptional speed and specificity, is pivotal in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging agents.

Core Principles of TCO-Tetrazine Reactivity

The conjugation of a trans-cyclooctene (TCO) moiety, such as that in this compound, with a tetrazine proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a type of "click chemistry" notable for its bioorthogonal nature, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.

The key features of this reaction include:

-

Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than other click chemistry reactions. This allows for efficient conjugation even at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications.

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for cytotoxic metal catalysts like copper.

-

High Specificity: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring precise and predictable conjugations.

-

Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine bond.

The this compound reagent incorporates a three-unit polyethylene glycol (PEG3) spacer, which enhances its aqueous solubility and reduces the potential for aggregation of the resulting conjugate. The terminal primary amine (-NH2) allows for its covalent attachment to a molecule of interest (e.g., an antibody, a small molecule drug, or a nanoparticle) through various amine-reactive chemistries.

Quantitative Analysis of Reaction Kinetics

The rate of the TCO-tetrazine reaction is typically quantified by the second-order rate constant (k₂). While specific kinetic data for this compound is not extensively published, its reactivity is expected to be in the same range as other TCO derivatives. The table below summarizes representative k₂ values for various TCO-tetrazine pairs, demonstrating the influence of substituents and reaction conditions on the kinetics. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster reaction rates.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| trans-Cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |

| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media |

| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 420 ± 49 | Acetonitrile |

| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS |

| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl- |

(S)-Tco-peg3-NH2: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

(S)-Tco-peg3-NH2 is a bifunctional linker molecule integral to the field of bioconjugation and antibody-drug conjugate (ADC) development. Its structure, featuring a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine, enables the straightforward and efficient linkage of molecules. This guide provides an in-depth overview of the solubility and stability of this compound, presents relevant experimental protocols, and visualizes a typical experimental workflow.

Core Properties and Structure

This compound is a click chemistry reagent that participates in inverse electron demand Diels-Alder (iEDDA) reactions. The TCO moiety reacts specifically with tetrazine-containing molecules, forming a stable covalent bond. The primary amine group allows for conjugation to molecules with carboxyl groups, activated esters, or other similar functionalities. The PEG3 spacer enhances the molecule's hydrophilicity and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[1][2]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Chloroform | Soluble |

Stability and Storage Recommendations

The stability of the TCO group is a key consideration for the successful use of this compound. The trans-cyclooctene is a strained alkene, which is responsible for its high reactivity with tetrazines. However, this inherent strain also makes it susceptible to isomerization to the thermodynamically more stable, but significantly less reactive, cis-cyclooctene (CCO) isomer. This isomerization is a primary degradation pathway and can lead to a loss of reactivity over time.

For optimal performance, it is crucial to adhere to the recommended storage and handling guidelines.

Table 2: Stability and Storage Recommendations for this compound

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | To minimize thermal degradation and isomerization. |

| Storage Conditions | Desiccate | To prevent hydrolysis of the compound. |

| Light Exposure | Protect from light | To prevent potential photo-induced degradation. |

| Long-term Storage | Not recommended | Due to the potential for isomerization to the inactive CCO form. |

| Incompatible Reagents | Thiols (e.g., DTT) | Can promote the isomerization of TCO to CCO. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation workflow. This involves the initial conjugation of this compound to a carboxyl-containing molecule, followed by the "click" reaction with a tetrazine-modified molecule.

Protocol 1: Amide Coupling of this compound to a Carboxyl-Containing Molecule (e.g., a Protein)

Materials:

-

Carboxyl-containing molecule (e.g., protein)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Dissolve the carboxyl-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare fresh 100 mM stock solutions of EDC and NHS in the Reaction Buffer.

-

-

Activation of Carboxyl Groups:

-

Add a 10-20 fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or HPLC.

-

Protocol 2: TCO-Tetrazine Click Reaction

Materials:

-

TCO-modified molecule (from Protocol 1)

-

Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug)

-

Reaction Buffer: e.g., PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Dissolve the TCO-modified molecule in the Reaction Buffer to a desired concentration.

-

Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).

-

-

Click Reaction:

-

Add a 1.5-5 fold molar excess of the tetrazine-functionalized molecule to the solution of the TCO-modified molecule.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the tetrazine's color if it is colored.

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

-

Analysis:

-

Analyze the final conjugate using methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm the successful ligation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a bioconjugation experiment using this compound.

Caption: Experimental workflow for bioconjugation using this compound.

This guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development. While quantitative data remains limited in publicly accessible sources, the qualitative information and general protocols presented here offer practical guidance for the successful application of this versatile linker in bioconjugation studies. For critical applications, it is always recommended to perform in-house validation of solubility and stability under the specific experimental conditions to be employed.

References

Biocompatibility of TCO-based Linkers for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine is a cornerstone of bioorthogonal chemistry, enabling researchers to perform highly specific and rapid chemical ligations within living systems. TCO-based linkers are integral to this technology, finding widespread application in pretargeted radioimmunotherapy, in vivo imaging, and drug delivery. The in vivo biocompatibility of these linkers is of paramount importance to ensure their safe and effective translation into clinical settings. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility of TCO-based linkers for in vivo studies, presenting quantitative data, detailed experimental protocols, and visualizations of key processes. While the TCO-tetrazine reaction is generally considered biocompatible, with reaction products not generating harmful metabolic byproducts, a thorough evaluation of the linker's intrinsic properties is crucial.[1]

Data Presentation

In Vitro Cytotoxicity of TCO-Caged Prodrugs

A key application of TCO linkers is the "caging" of therapeutic agents to create prodrugs that are activated at a target site by a tetrazine-bearing molecule. This caging strategy significantly reduces the systemic toxicity of the active drug. The following table summarizes the in vitro cytotoxicity (IC50 values) of TCO-caged doxorubicin (TCO-Dox) compared to the parent drug, doxorubicin (Dox), in different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Fold Change in IC50 (TCO-Dox vs. Dox) | Reference |

| Doxorubicin (Dox) | A549 | 0.278 | - | [2] |

| TCO-Dox | A549 | 4.76 | 17.1 | [2] |

| Activated TCO-Dox | A549 | 0.45 | 1.6 | [2] |

| Doxorubicin (Dox) | HeLa | 0.35 | - | [2] |

| TCO-Dox | HeLa | 5.21 | 14.9 | |

| Activated TCO-Dox | HeLa | 0.51 | 1.5 | |

| Combretastatin A-4 (CA4) | HT1080 | 0.0012 | - | |

| cTCO-DMEDA-caged CA4 | HT1080 | 0.900 | 750 | |

| Activated cTCO-DMEDA-caged CA4** | HT1080 | 0.0041 | 3.4 | |

| Monomethyl auristatin E (MMAE) | Karpas 299 | ~0.00067 | - | |

| TCO-caged MMAE (SQP22) | Karpas 299 | >0.1 | >149 | |

| Activated SQP22*** | Karpas 299 | 0.00067 | 1 |

* Activated with Ac4ManNTz to introduce tetrazine moieties on the cell surface. ** Activated with 3,6-di-(2-pyridyl)-s-tetrazine (DMT). *** Activated with a tetrazine-modified antibody-drug conjugate.

In Vivo Stability of TCO-Conjugated Antibodies

The stability of the TCO moiety in the physiological environment is critical for its successful application in pretargeting strategies. Isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene can occur, particularly in the presence of certain biological molecules.

| TCO Derivative | System | Half-life of Active TCO | Reference |

| TCO-oxymethylbenzamide-tagged CC49 antibody (CC49-TCO(1)) | In vivo (mice) | ~2.2 days | |

| TCO-oxymethylacetamide-tagged CC49 antibody (CC49-TCO(2)) | In vivo (mice) | ~5.7 days | |

| sTCO-N-methylbenzylcarbamate-conjugated CC49 antibody | In vivo (mice) | 5.6 days |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a standard procedure for determining the 50% inhibitory concentration (IC50) of a TCO-based linker or a TCO-caged compound on a chosen cell line.

Materials:

-

Target cancer cell line(s) (e.g., A549, HeLa, HT1080)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

TCO-based linker or TCO-caged compound

-

Control compound (parent drug for caged compounds)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) to ensure they are in the logarithmic growth phase at the end of the assay.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the TCO-based compound and control compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in cell culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cell plates and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without compound as a vehicle control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Protocol 2: In Vivo Acute Toxicity Study (LD50 Determination)

This protocol provides a general framework for determining the median lethal dose (LD50) of a TCO-based linker in a rodent model, following established toxicology guidelines.

Materials:

-

Test animals (e.g., mice or rats of a specific strain, age, and sex)

-

TCO-based linker

-

Vehicle control (e.g., saline, PBS, or a suitable biocompatible solvent)

-

Dosing equipment (e.g., oral gavage needles, syringes for intravenous injection)

-

Animal housing and monitoring facilities

Methodology:

-

Dose Range Finding Study (Optional but Recommended):

-

Administer a wide range of doses to a small number of animals to identify a narrower dose range that causes mortality.

-

-

Main Study:

-

Divide the animals into several groups (e.g., 5-10 animals per group), including a vehicle control group.

-

Administer a single dose of the TCO-based linker to each treatment group via the intended route of administration (e.g., oral, intravenous, intraperitoneal). Doses should be selected to span the expected lethal range.

-

Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals for a specified period (typically 14 days). Observations should include changes in behavior, appearance, and physiological functions.

-

Record mortality in each group daily.

-

-

Data Analysis:

-

Calculate the percentage of mortality in each dose group.

-

Use a statistical method (e.g., probit analysis) to determine the LD50 value, which is the dose estimated to cause mortality in 50% of the animals.

-

-

Necropsy:

-

At the end of the observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end) to examine for any visible abnormalities in organs and tissues.

-

Protocol 3: In Vitro Cytokine Release Assay

This protocol describes a method to assess the potential of a TCO-conjugated molecule to induce an inflammatory response by measuring cytokine release from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Fresh human whole blood from healthy donors

-

Ficoll-Paque or similar density gradient medium for PBMC isolation

-

RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics

-

TCO-conjugated molecule

-

Positive control (e.g., lipopolysaccharide, LPS)

-

Negative control (vehicle)

-

96-well cell culture plates

-

Cytokine detection kit (e.g., ELISA or multiplex bead array) for key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using density gradient centrifugation.

-

Wash the isolated PBMCs with sterile PBS and resuspend them in complete RPMI-1640 medium.

-

Count the cells and adjust the concentration to a desired density (e.g., 1 x 10^6 cells/mL).

-

-

Cell Stimulation:

-

Seed the PBMCs into 96-well plates.

-

Add the TCO-conjugated molecule at various concentrations to the wells.

-

Include positive and negative controls in separate wells.

-

-

Incubation:

-

Incubate the plates at 37°C and 5% CO2 for a specified time (e.g., 24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plates to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

Cytokine Quantification:

-

Measure the concentration of the target cytokines in the supernatants using an ELISA or a multiplex bead array assay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the levels of cytokines released in response to the TCO-conjugated molecule with those of the negative and positive controls. A significant increase in pro-inflammatory cytokines compared to the negative control may indicate a potential for immunogenicity.

-

Mandatory Visualization

Caption: Workflow for in vitro cytotoxicity (IC50) determination.

Caption: Workflow for in vivo acute toxicity (LD50) study.

Caption: Workflow for in vitro cytokine release assay.

Caption: Postulated metabolic pathway of a TCO-linker.

Discussion and Future Directions

The available data suggest that TCO linkers, particularly when used to cage potent cytotoxic drugs, can significantly reduce off-target toxicity, thereby enhancing the therapeutic index. The in vivo stability of TCO-conjugated molecules is a critical parameter, with newer generation TCO derivatives showing improved stability.

However, a comprehensive understanding of the biocompatibility of TCO linkers themselves remains an area of active investigation. There is a notable lack of publicly available data on the intrinsic cytotoxicity of a wide range of TCO linkers across multiple cell lines and their acute in vivo toxicity. While the metabolism of cyclooctene has been studied, the specific metabolic fate of various TCO-linker derivatives and the biological activity of their degradation products are not well characterized.

Future research should focus on:

-

Systematic Cytotoxicity Screening: Evaluating a panel of structurally diverse TCO linkers against a broad range of cancer and normal cell lines to establish a comprehensive cytotoxicity profile.

-

In Vivo Toxicity Studies: Conducting acute and sub-chronic toxicity studies to determine the LD50 and identify potential target organs of toxicity for commonly used TCO linkers.

-

Immunogenicity Assessment: Investigating the potential of TCO linkers to act as haptens and elicit an immune response, including cytokine profiling and anti-TCO antibody detection in vivo.

-

Metabolism and Pharmacokinetics: Elucidating the metabolic pathways of different TCO linkers and characterizing their pharmacokinetic profiles and degradation products.

A deeper understanding of these aspects will be crucial for the rational design of next-generation TCO-based linkers with optimized biocompatibility and for accelerating their translation into clinical applications.

References